

2-Chloro-5-fluoro-N-propylpyrimidin-4-amine solubility data

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Compound of Interest

Compound Name: *2-Chloro-5-fluoro-N-propylpyrimidin-4-amine*

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An In-Depth Technical Guide to the Solubility Profile of **2-Chloro-5-fluoro-N-propylpyrimidin-4-amine**

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide provides a comprehensive technical framework for characterizing the solubility of **2-Chloro-5-fluoro-N-propylpyrimidin-4-amine**, a substituted pyrimidine derivative. Recognizing that this compound is not extensively cataloged in public literature, this document focuses on the requisite methodologies and predictive analyses essential for its scientific evaluation. We present field-proven protocols for determining both thermodynamic and kinetic solubility, detail the necessary analytical quantification techniques, and discuss the expected influence of physicochemical properties on the solubility profile based on established data from analogous structures. This guide is intended for researchers, chemists, and drug development professionals tasked with the physicochemical characterization of novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Discovery

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The compound **2-Chloro-5-fluoro-N-propylpyrimidin-4-amine** belongs to this important class. Before any meaningful biological evaluation or formulation development can occur, a thorough understanding of its solubility is paramount. Poor solubility can lead to a host of downstream challenges, including underestimated potency in biological assays, poor absorption, and insufficient bioavailability, ultimately causing the failure of otherwise promising drug candidates.[3]

This whitepaper serves as a detailed guide to establishing a robust solubility profile for **2-Chloro-5-fluoro-N-propylpyrimidin-4-amine**. As direct solubility data for this specific molecule is not readily available, we will equip the research scientist with the foundational knowledge and practical protocols required to generate this critical dataset from first principles.

Physicochemical Profile and Predicted Solubility Behavior

To understand the solubility of a compound, we must first examine its structural and physicochemical properties. These characteristics dictate its interaction with various solvents.

Table 1: Physicochemical Properties of **2-Chloro-5-fluoro-N-propylpyrimidin-4-amine** and Related Analogs

Compound	Molecular Formula	Molecular Weight (g/mol)	Calculated logP*
2-Chloro-5-fluoro-N-propylpyrimidin-4-amine (Target)	C ₇ H ₉ ClFN ₃	190.62	~2.9
2-Chloro-5-fluoro-N-hexylpyrimidin-4-amine[4]	C ₁₀ H ₁₅ ClFN ₃	231.70	3.9
2-Chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine[5]	C ₈ H ₁₁ ClFN ₃ O	219.64	1.7
2-Chloro-5-fluoropyrimidin-4-amine[6]	C ₄ H ₃ ClFN ₃	147.54	0.85

| 2-Chloropyrimidine[7] | C₄H₃ClN₂ | 114.53 | 0.3 |

*Calculated logP (XLogP3 or similar) is a measure of lipophilicity. Higher values suggest lower aqueous solubility.

Analysis of Physicochemical Characteristics:

- **Core Scaffold:** The 2-chloro-5-fluoropyrimidine core is relatively hydrophobic. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, but the chlorine and fluorine substituents increase the molecule's lipophilicity.
- **N-Propyl Chain:** The N-propyl substituent significantly contributes to the compound's lipophilicity compared to an unsubstituted amine. As seen in Table 1, extending this alkyl chain from propyl to hexyl increases the calculated logP, suggesting that our target compound will be less water-soluble than its unsubstituted or smaller-chain analogs.[4]
- **Solubility Prediction:** Based on the structure, **2-Chloro-5-fluoro-N-propylpyrimidin-4-amine** is expected to exhibit low intrinsic solubility in aqueous media. Its solubility is likely to be

higher in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and moderate in polar protic solvents like ethanol and methanol.[8][9] The solubility in non-polar solvents such as carbon tetrachloride is expected to be low.[10]

Methodologies for Experimental Solubility

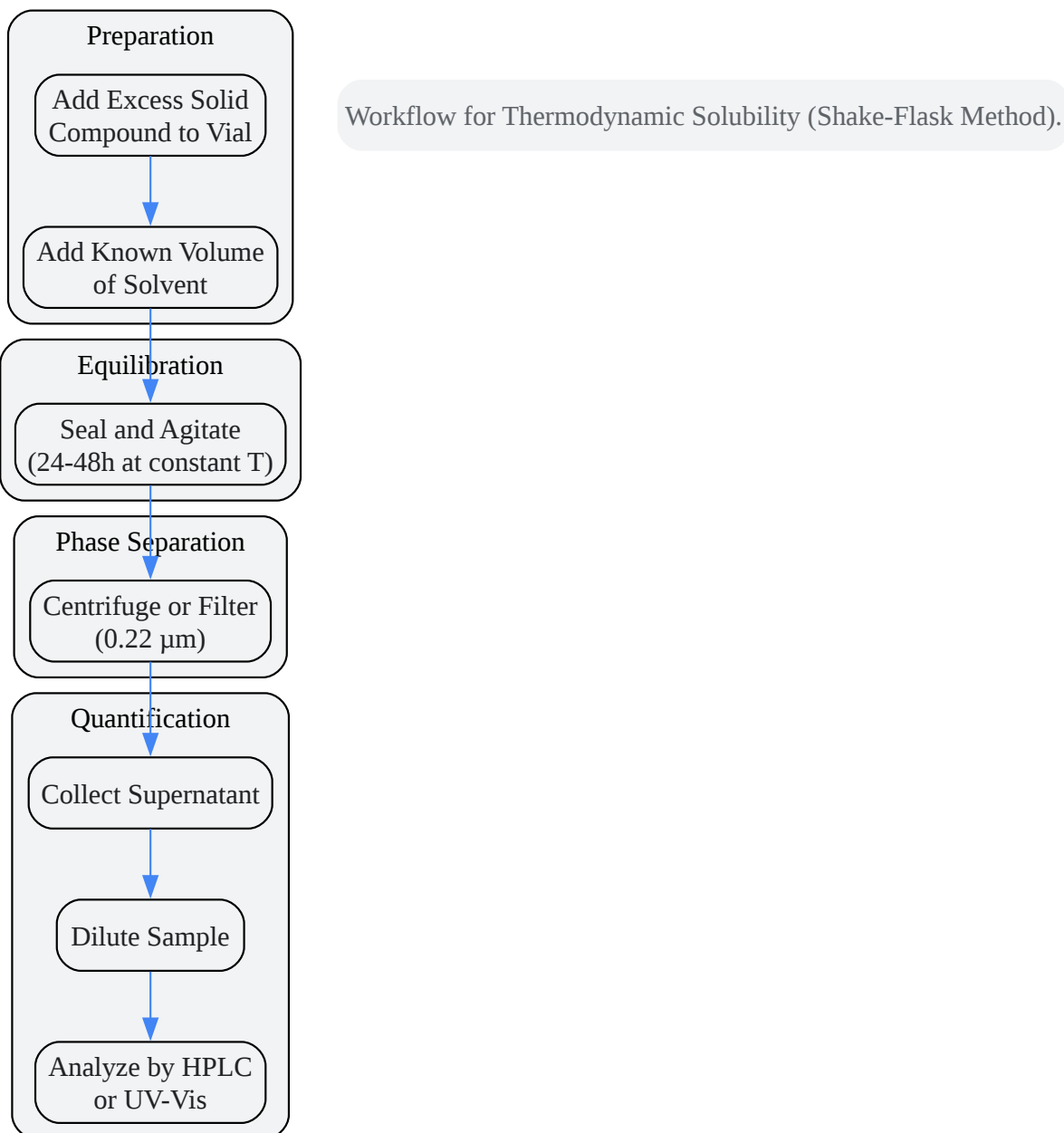
Determination

Two distinct types of solubility are measured during drug development: thermodynamic and kinetic. Both provide crucial, albeit different, insights into the compound's behavior.[11]

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is considered the "gold standard" measurement.[3][11] It is critical for late-stage preclinical development and formulation.

- **Preparation:** Add an excess amount of solid **2-Chloro-5-fluoro-N-propylpyrimidin-4-amine** to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium was reached.
- **Solvent Addition:** Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, 0.1 N HCl, Water, Ethanol) to each vial.
- **Equilibration:** Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for a defined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[3]
- **Phase Separation:** After equilibration, cease agitation and allow the vials to stand. Separate the solid and liquid phases via centrifugation (e.g., 10,000 rpm for 15 minutes) or filtration through a 0.22 µm filter that does not bind the compound.
- **Quantification:** Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy (detailed in Section 4).



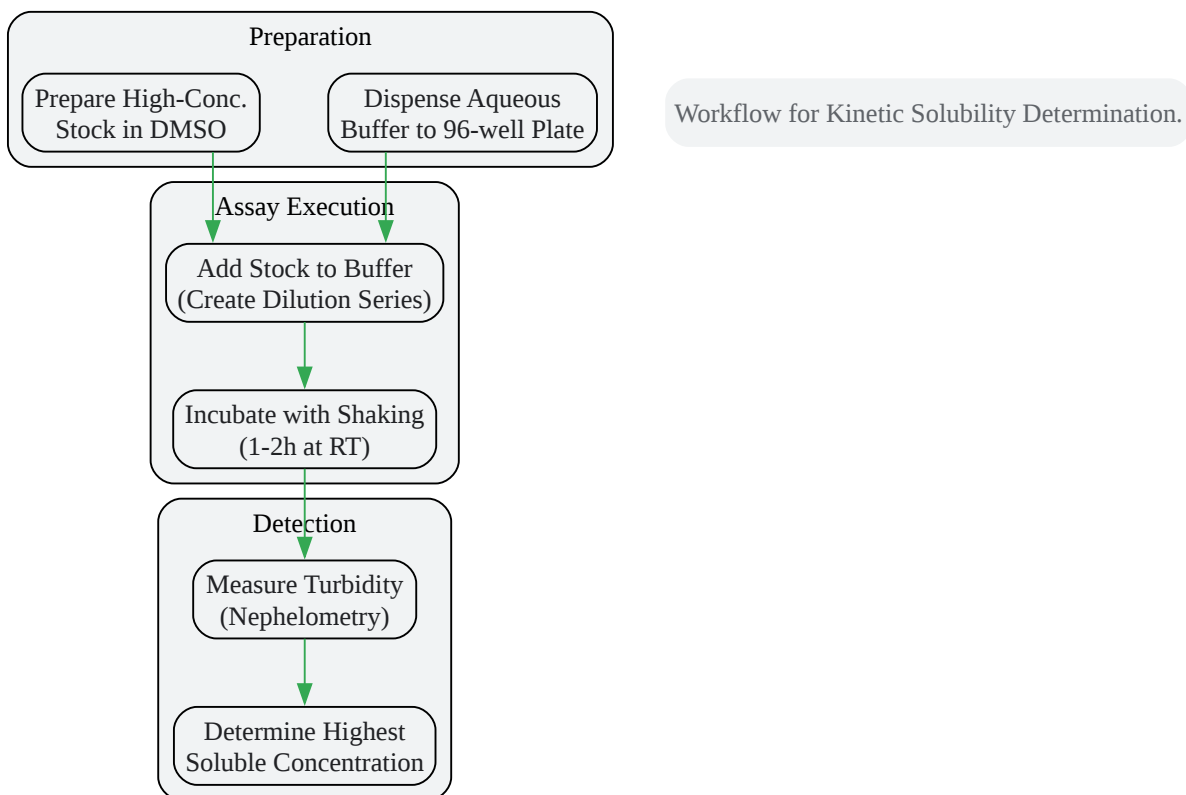
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Caption: Workflow for Thermodynamic Solubility (Shake-Flask Method).

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO). This high-throughput method is vital in early drug discovery to identify compounds that might precipitate in aqueous assay buffers.[3]

- **Stock Solution:** Prepare a high-concentration stock solution of **2-Chloro-5-fluoro-N-propylpyrimidin-4-amine** (e.g., 10-20 mM) in 100% DMSO.
- **Plate Preparation:** In a 96-well microplate, dispense the aqueous buffer of interest (e.g., PBS, pH 7.4).
- **Serial Dilution:** Add a small volume of the DMSO stock solution to the buffer-containing wells to create a dilution series (e.g., final concentrations from 1 μ M to 200 μ M). Ensure the final DMSO concentration is consistent and low (e.g., <2%).
- **Incubation:** Mix the plate by shaking for 1-2 hours at room temperature.
- **Precipitation Detection:** Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of absorbance measurements. The kinetic solubility limit is the highest concentration that does not show a significant increase in signal compared to the buffer-only control.



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Caption: Workflow for Kinetic Solubility Determination.

Analytical Techniques for Solubility Quantification

Accurate quantification of the dissolved compound is essential for reliable solubility data. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are the most common and robust methods.^[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high sensitivity, specificity, and ability to separate the parent compound from any potential degradants or impurities.[13][14]

- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set to a wavelength of maximum absorbance (λ_{max}), determined by scanning a dilute solution of the compound (e.g., between 200-400 nm).
- Quantification: A calibration curve must be generated by injecting known concentrations of **2-Chloro-5-fluoro-N-propylpyrimidin-4-amine** to correlate peak area with concentration.

UV-Vis Spectrophotometry

For high-throughput screening or when an HPLC is unavailable, direct UV-Vis analysis can be used, provided the compound has a suitable chromophore and does not interfere with buffer components.[15][16]

- Determine λ_{max} : Scan a known concentration of the compound in the chosen solvent to find the wavelength of maximum absorbance.
- Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λ_{max} . Plot absorbance vs. concentration to generate a standard curve.
- Measure Sample: Measure the absorbance of the filtered sample from the solubility experiment.
- Calculate Concentration: Use the standard curve's linear regression equation to calculate the concentration of the unknown sample.

Factors Influencing Solubility

The solubility of pyrimidine derivatives is highly sensitive to environmental conditions.

- Solvent Choice: As predicted, solubility will vary greatly between solvents. Studies on similar pyrimidines show that solubility often follows the order: DMF > Methanol > Water.[10] The choice of solvent is critical for applications ranging from chemical synthesis to formulation.[8]
- Effect of pH: The pyrimidine ring contains basic nitrogen atoms, making the solubility of **2-Chloro-5-fluoro-N-propylpyrimidin-4-amine** likely pH-dependent. In acidic solutions, these nitrogens can become protonated, forming a more soluble salt. Therefore, solubility is expected to be higher at lower pH values.
- Effect of Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[11][17][18] This relationship can be quantified by measuring solubility at several temperatures (e.g., 298.15 K, 308.15 K, 318.15 K) and can be important for controlling crystallization processes.[18][19]

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely.

Table 2: Example Data Table for Thermodynamic Solubility

Solvent/Buffer	Temperature (°C)	Solubility (µg/mL)	Solubility (µM)
0.1 N HCl (pH 1.2)	25	Experimental Value	Calculated Value
PBS (pH 7.4)	25	Experimental Value	Calculated Value
Water	25	Experimental Value	Calculated Value
Ethanol	25	Experimental Value	Calculated Value

| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value |

Interpretation:

- <1 µg/mL: Very low solubility
- 1-10 µg/mL: Low solubility
- 10-100 µg/mL: Moderate solubility

- >100 µg/mL: High solubility

Conclusion

While specific solubility data for **2-Chloro-5-fluoro-N-propylpyrimidin-4-amine** remains to be published, this guide provides the necessary scientific framework for its determination. By employing the standardized shake-flask and kinetic solubility protocols, coupled with robust analytical quantification by HPLC, researchers can confidently generate the high-quality data required for informed decision-making in the drug discovery and development pipeline. Understanding the physicochemical properties and the influence of solvent, pH, and temperature is crucial for interpreting these results and overcoming potential liabilities associated with poor solubility.

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